molecular formula C5H6BrN3O B15336170 2-Bromo-4-methyl-1H-imidazole-5-carboxamide

2-Bromo-4-methyl-1H-imidazole-5-carboxamide

Cat. No.: B15336170
M. Wt: 204.02 g/mol
InChI Key: HGNJAUKEADLJCG-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-1H-imidazole-5-carboxamide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 4-position, and a carboxamide group at the 5-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methyl-1H-imidazole-5-carboxamide typically involves the bromination of 4-methyl-1H-imidazole-5-carboxamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

2-Bromo-4-methyl-1H-imidazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    4-Bromo-2-methyl-1H-imidazole: Similar structure but with different substitution pattern.

    2-Bromo-1-methyl-1H-imidazole: Lacks the carboxamide group.

    2-Bromo-4-methyl-1H-imidazole: Lacks the carboxamide group.

Uniqueness: 2-Bromo-4-methyl-1H-imidazole-5-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H6BrN3O

Molecular Weight

204.02 g/mol

IUPAC Name

2-bromo-5-methyl-1H-imidazole-4-carboxamide

InChI

InChI=1S/C5H6BrN3O/c1-2-3(4(7)10)9-5(6)8-2/h1H3,(H2,7,10)(H,8,9)

InChI Key

HGNJAUKEADLJCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)Br)C(=O)N

Origin of Product

United States

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